molecular formula C14H23NO2S B497445 3,4-dimethyl-N,N-dipropylbenzenesulfonamide CAS No. 428485-24-9

3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Cat. No.: B497445
CAS No.: 428485-24-9
M. Wt: 269.4g/mol
InChI Key: GWICLLROVCFZAW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H23NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methyl groups and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzenesulfonyl chloride and N,N-dipropylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The 3,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of N,N-dipropylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), in polar solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

    N,N-Dipropylbenzenesulfonamide: Lacks the methyl groups on the benzene ring, resulting in different chemical properties and reactivity.

    3,4-Dimethylbenzenesulfonamide: Lacks the propyl groups, leading to variations in solubility and biological activity.

    N,N-Dimethylbenzenesulfonamide: Contains methyl groups instead of propyl groups, affecting its steric and electronic properties.

Properties

IUPAC Name

3,4-dimethyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-5-9-15(10-6-2)18(16,17)14-8-7-12(3)13(4)11-14/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICLLROVCFZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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